
2',6-Difluorobiphenyl-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6-Difluorobiphenyl-2-carbonitrile is an organic compound with the molecular formula C13H7F2N and a molecular weight of 215.2 g/mol . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 6’ positions, and a nitrile group is attached to the 2 position of the biphenyl structure
準備方法
The synthesis of 2’,6-Difluorobiphenyl-2-carbonitrile typically involves the reaction of 3-fluoro-2-iodobenzonitrile with 2-fluorophenylboronic acid . The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2’,6-Difluorobiphenyl-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can replace the fluorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can be oxidized to introduce additional functional groups or modify existing ones.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitrile group yields the corresponding amine, while substitution reactions result in derivatives with different functional groups.
科学的研究の応用
2’,6-Difluorobiphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 2’,6-Difluorobiphenyl-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitrile group. These groups can stabilize reaction intermediates and influence the overall reaction pathway.
In biological systems, the compound’s interactions with molecular targets are determined by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules . The exact pathways involved vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
2’,6-Difluorobiphenyl-2-carbonitrile can be compared with other fluorinated biphenyl derivatives, such as:
2’,4-Difluorobiphenyl-2-carbonitrile: Similar in structure but with fluorine atoms at the 2’ and 4’ positions, leading to different reactivity and properties.
2’,6-Difluorobiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different chemical behavior and applications.
2’,6-Difluorobiphenyl-2-amine:
The uniqueness of 2’,6-Difluorobiphenyl-2-carbonitrile lies in its specific substitution pattern and the presence of both fluorine atoms and a nitrile group, which confer distinct chemical properties and reactivity .
特性
分子式 |
C13H7F2N |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
3-fluoro-2-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H7F2N/c14-11-6-2-1-5-10(11)13-9(8-16)4-3-7-12(13)15/h1-7H |
InChIキー |
FGUIDVNXBOZMLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



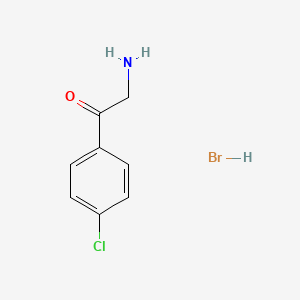
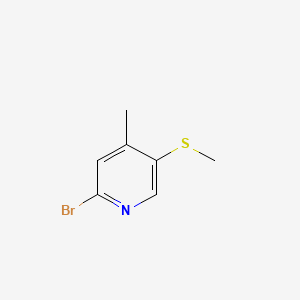
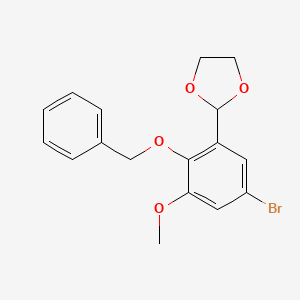
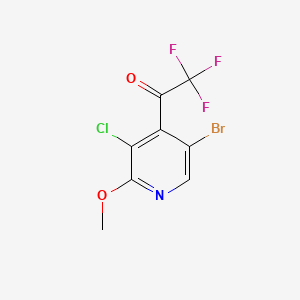

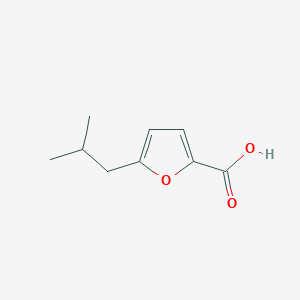



![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)



